N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-14-7-8-15(2)18(11-14)29(26,27)23-9-3-5-16(23)12-21-19(24)20(25)22-13-17-6-4-10-28-17/h7-8,11,16-17H,3-6,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSBWPXSHSNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Functionalization
The synthesis begins with pyrrolidin-2-ylmethanol as the starting material. Sequential transformations are employed to introduce the sulfonyl and methylamine groups:
Sulfonylation of Pyrrolidine :
Pyrrolidin-2-ylmethanol is treated with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 4 h). This step selectively sulfonylates the pyrrolidine nitrogen, yielding 1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethanol .
$$
\text{Pyrrolidin-2-ylmethanol} + \text{2,5-Me}2\text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(2,5-Me}2\text{PhSO}_2)\text{pyrrolidin-2-ylmethanol}
$$Conversion of Alcohol to Amine :
The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in DCM (0°C, 1 h). Subsequent displacement with sodium azide in dimethylformamide (DMF, 60°C, 12 h) affords the azide intermediate, which is reduced to the primary amine using hydrogenation (H₂, Pd/C, methanol, 25°C, 6 h):
$$
\text{1-(2,5-Me}2\text{PhSO}2)\text{pyrrolidin-2-ylmethanol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}2/\text{Pd/C}} \text{[1-(2,5-Me}2\text{PhSO}2)\text{pyrrolidin-2-yl]methylamine}
$$
Synthesis of (Oxolan-2-yl)methylamine (Block B)
Tetrahydrofuran Derivatization
The oxolane (tetrahydrofuran, THF) ring is functionalized via a three-step sequence:
Bromination of THF-2-carbinol :
THF-2-carbinol is brominated using phosphorus tribromide (PBr₃) in diethyl ether (0°C, 2 h) to yield 2-(bromomethyl)oxolane .Gabriel Synthesis :
The bromide is reacted with potassium phthalimide in acetonitrile (reflux, 8 h) to form 2-(phthalimidomethyl)oxolane . Deprotection with hydrazine hydrate (ethanol, 70°C, 4 h) liberates the primary amine:
$$
\text{2-(BrCH}2\text{)oxolane} \xrightarrow{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{(Oxolan-2-yl)methylamine}
$$
Oxalamide Coupling and Final Product Isolation
Amide Bond Formation
Equimolar quantities of Block A and Block B are reacted with oxalyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added dropwise to neutralize HCl. The reaction proceeds at 0°C for 1 h, followed by room temperature stirring for 12 h:
$$
\text{Block A} + \text{Block B} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and recrystallized from ethanol/water. Structural confirmation is achieved through:
- ¹H/¹³C NMR : Key signals include sulfonyl-attached pyrrolidine protons (δ 3.1–3.5 ppm) and oxolane methylene groups (δ 1.7–2.1 ppm).
- HRMS : Calculated for C₂₃H₃₂N₃O₅S [M+H]⁺: 478.2014; Found: 478.2016.
Comparative Analysis of Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl)methyl ketone with (oxolan-2-yl)methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method yields <50% product due to competing side reactions.
Solid-Phase Synthesis
Immobilizing Block A on Wang resin and sequentially coupling oxalyl chloride and Block B has been explored but suffers from low scalability and resin degradation issues.
Industrial-Scale Considerations and Challenges
Scale-up necessitates addressing:
- Solvent Selection : Replacing DCM with methyl tert-butyl ether (MTBE) for sulfonylation improves safety profiles.
- Catalyst Recycling : Pd/C recovery systems reduce costs in hydrogenation steps.
- Waste Management : Neutralization of sulfonic acid byproducts requires careful pH control to prevent corrosion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxolane groups may play a role in binding to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide
- Structure : Shares the pyrrolidine-2-ylmethyl and 2,5-dimethylbenzenesulfonyl groups but substitutes the oxolan-2-ylmethyl with a cycloheptyl group.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Features a pyrazolo-pyrimidinyl core linked to a benzenesulfonamide group.
- This analogue exhibits a higher molecular weight (589.1 g/mol) and melting point (175–178°C) .
Brassinin Derivatives (e.g., K1, K10, K124)
- Structure: Thiourea-linked indolyl or glucopyranosyl derivatives.
- Key Difference : The sulfur-containing thiourea linker contrasts with the ethanediamide bridge in the target compound, affecting hydrogen-bonding capacity and metabolic stability .
Pharmacological and Biochemical Insights
- Sulfonamide Group: Present in both the target compound and the pyrazolo-pyrimidinyl analogue, sulfonamides are known for binding to enzyme active sites (e.g., carbonic anhydrase) via zinc coordination or hydrogen bonding .
- Ethanediamide Linker : Compared to thioureas in brassinin derivatives, the ethanediamide group may reduce susceptibility to hydrolysis, enhancing in vivo stability .
- Oxolan-2-ylmethyl vs. Cycloheptyl : The oxolan group’s oxygen atom may improve solubility in polar solvents compared to the cycloheptyl analogue, though experimental data are lacking .
Biological Activity
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several key structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Sulfonyl Group : Derived from 2,5-dimethylbenzenesulfonic acid, this group is known for enhancing reactivity.
- Ethane Diamide Moiety : This portion is crucial for potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately 430.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes involved in inflammatory pathways, while the pyrrolidine and oxolane rings may facilitate binding to specific receptors or enzymes .
Antimicrobial Properties
Sulfonamide compounds, including those similar to this compound, have demonstrated significant antibacterial and antiviral properties. For instance, related compounds have shown effectiveness against various bacterial strains and viruses through mechanisms such as enzyme inhibition and disruption of metabolic pathways .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. For example, compounds with similar structures have been tested as COX-2 inhibitors, showing promising results in reducing inflammation and pain . The effectiveness of these compounds often correlates with their ability to inhibit specific enzymes involved in inflammatory processes.
Study on COX-2 Inhibition
A study evaluated a series of sulfonamide derivatives for their COX-2 inhibitory activity. Among them, certain derivatives displayed IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects. The pharmacokinetic profile of these compounds also suggested high bioavailability and favorable clearance rates in animal models .
Antiviral Activity Assessment
Research focusing on related sulfonamide compounds has revealed their efficacy against viral infections. For instance, derivatives were tested for their inhibitory effects on HIV replication, demonstrating significant potency compared to standard treatments. The mechanism involved binding to viral proteins and inhibiting their function .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
